molecular formula C16H18N2O4S B2861821 (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034335-00-5

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2861821
CAS No.: 2034335-00-5
M. Wt: 334.39
InChI Key: SDRVTSKDMTUGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone is a chemical compound supplied for laboratory research use. It is identified with the CAS Number 2034335-00-5 . The compound has a molecular formula of C16H18N2O4S and a molecular weight of 334.4 g/mol . Its structure features a 5-methylisoxazole group linked to a 7-phenyl-1,4-thiazepane ring with a sulfone moiety . This product is intended for research and further manufacturing applications only. It is not intended for direct human use. Researchers should handle this material with appropriate safety precautions. For comprehensive handling and safety information, please consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-12-11-14(17-22-12)16(19)18-8-7-15(23(20,21)10-9-18)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRVTSKDMTUGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule notable for its potential biological activities. This compound features a thiazepane ring and an isoxazole moiety, which are linked through a dioxido group. The unique structural characteristics suggest that it may exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C15H14N2O4SC_{15}H_{14}N_{2}O_{4}S, and its structure includes:

  • Thiazepane ring : A seven-membered heterocyclic compound containing sulfur and nitrogen.
  • Isoxazole moiety : A five-membered ring containing nitrogen and oxygen.
  • Dioxido group : Enhances chemical reactivity and potential biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial properties : Compounds with thiazepane structures have been shown to possess antimicrobial effects against various pathogens.
  • Anticancer activity : Similar derivatives have demonstrated the ability to inhibit tumor growth in preclinical studies.
  • Anti-inflammatory effects : Certain thiazepane derivatives are known for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects may involve:

  • Interaction with Biological Macromolecules : This compound may interact with proteins or nucleic acids, influencing their function.
  • Inhibition of Enzymatic Activity : It could inhibit enzymes involved in critical biochemical pathways, thereby affecting cellular processes.

Research Findings and Case Studies

Several studies have explored the biological activity of structurally related compounds. Here are some notable findings:

Study ReferenceCompound TestedBiological ActivityKey Findings
Thiazepane derivativesAntimicrobialShowed significant inhibition against bacterial strains.
Isoxazole derivativesAnticancerInduced apoptosis in cancer cell lines.
Dioxido compoundsAnti-inflammatoryReduced inflammatory markers in animal models.

Case Study Example

In a study examining the antimicrobial properties of thiazepane derivatives, researchers synthesized a series of compounds similar to this compound. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Computational Predictions

Quantitative structure–activity relationship (QSAR) modeling has been employed to predict the biological activity of this compound based on its chemical structure. These computational methods correlate specific structural features with expected biological effects, guiding further experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to methanone derivatives with analogous functional groups, synthesis strategies, and reported bioactivities.

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Methanone Derivatives
Compound Name Core Heterocycles Substituents/Functional Groups Notable Features
Target Compound 1,4-Thiazepane, Isoxazole Phenyl, 5-methylisoxazole, sulfone Sulfonated thiazepane ring
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole, Thioether Difluorophenyl, phenylsulfonyl, ketone Sulfonyl group, halogenated aryl
Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1) Thiadiazole, Methanone Cyclohexylamino, phenyl Dual thiadiazole moieties
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Thiazolidinone Methoxyphenyl, hydrazone Conjugated hydrazone system

Key Observations :

  • Sulfonation: The target’s sulfonated thiazepane resembles the sulfonyl group in the triazole-thio-ethanone derivative , which may enhance solubility and target binding.
  • Heterocyclic Diversity : Unlike thiadiazole- or triazole-containing analogs , the target’s isoxazole-thiazepane fusion offers distinct electronic and steric properties.
  • Bioactivity Potential: Thiadiazole-based methanones (e.g., C1–C4 ) exhibit antimicrobial and efflux pump inhibition, suggesting the target’s sulfone and isoxazole groups could similarly modulate microbial targets.
Table 3: Reported Bioactivities of Structural Analogs
Compound Biological Activity ADMET Properties (if reported) Reference
Thiadiazole-methanones Antibacterial (MIC: 2–16 µg/mL), antibiofilm Low cytotoxicity, favorable absorption
Thiazolidinones Anticancer, antifungal (hypothesized) Limited solubility due to aromaticity
Triazole-thio-ethanones Unspecified (likely enzyme inhibition) Not reported

Hypotheses for Target Compound :

  • The sulfone group may improve metabolic stability compared to non-sulfonated analogs .
  • The isoxazole moiety could enhance binding to kinases or inflammatory targets, as seen in other isoxazole-containing drugs.

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